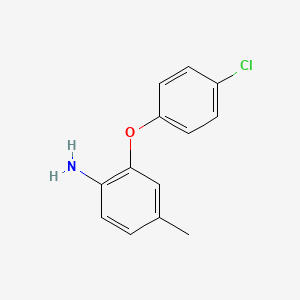

2-(4-Chlorophenoxy)-4-methylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYTYJAUNOZUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649864 | |

| Record name | 2-(4-Chlorophenoxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919118-71-1 | |

| Record name | 2-(4-Chlorophenoxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Recent Advancements in C-O Coupling Reactions for Phenoxy Linkage Formation

The formation of the phenoxy linkage is a critical step, creating the diaryl ether core of the molecule. Traditional methods like the Ullmann condensation have been significantly improved by modern catalytic systems, offering milder conditions and broader substrate scopes. wikipedia.org Diaryl ethers are significant structural motifs in natural products, pharmaceuticals, and materials science. nih.gov

Modern synthesis of diaryl ethers is dominated by copper- and palladium-catalyzed cross-coupling reactions. thieme-connect.comdntb.gov.ua These methods provide efficient pathways for the formation of the C-O bond between an aryl halide and a phenol (B47542).

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classic method for diaryl ether synthesis, traditionally requiring harsh conditions. wikipedia.org Recent advancements involve the use of copper nano-catalysts and specialized ligands that allow the reaction to proceed under milder conditions. nih.govjsynthchem.com These catalysts, due to their high surface-to-volume ratio, can facilitate rapid C-O bond formation, often without the need for a ligand. nih.gov For the synthesis of the target molecule, this would typically involve the coupling of a 2-halo-4-methylaniline derivative with 4-chlorophenol (B41353).

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: Originally developed for C-N bond formation, the Buchwald-Hartwig amination has been extended to the synthesis of diaryl ethers. thieme-connect.com These palladium-catalyzed systems often employ sterically hindered phosphine (B1218219) ligands and exhibit high functional group tolerance. acs.org A potential route involves coupling 4-chlorophenol with an appropriately substituted 2-halo-4-methylbenzene derivative.

Other Novel Methods: Emerging strategies include the use of hypervalent iodine reagents, which can activate arenes for C-H functionalization, followed by a C-O coupling step to produce diaryl ethers. acs.org N-heterocyclic carbene (NHC) ligands have also been employed in catalytic systems to construct axially chiral diaryl ethers, highlighting the level of control achievable with modern methods. rsc.org

| Catalytic System | Typical Catalyst | Ligand Example | Typical Base | Solvent | Advantages | Reference |

|---|---|---|---|---|---|---|

| Ullmann-type (Copper) | CuI, Cu(OAc)₂, Cu Nanoparticles | 1,10-Phenanthroline, L-Proline, None | K₂CO₃, Cs₂CO₃, KOH | DMF, DMSO, Toluene (B28343) | Cost-effective catalyst, effective for electron-deficient halides. | wikipedia.orgnih.govjsynthchem.comnih.gov |

| Buchwald-Hartwig (Palladium) | Pd(OAc)₂, Pd₂(dba)₃ | Bulky Phosphines (e.g., XPhos, RuPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | High functional group tolerance, milder conditions, broad scope. | thieme-connect.comacs.orgrsc.org |

| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine, None | Et₃N | CH₂Cl₂, Toluene | Uses arylboronic acids instead of halides. | rsc.org |

| Hypervalent Iodine | Diaryliodonium Salts | N/A (Reagent-based) | N/A | Various | Metal-free C-O coupling step, late-stage functionalization. | acs.orgresearchgate.net |

Achieving the desired 2-phenoxy substitution on the 4-methylaniline ring requires careful control of reaction parameters to ensure high regioselectivity. The electronic properties and steric hindrance of the substituents on both coupling partners are crucial factors. orientjchem.org

In a typical Ullmann or Buchwald-Hartwig coupling, the choice of base, solvent, temperature, and ligand can significantly influence the reaction's outcome. researchgate.net For instance, the use of bulky ligands on the metal center can direct the coupling to less sterically hindered positions. Conversely, the electronic nature of the substituents (electron-donating or electron-withdrawing) on the aryl rings can activate or deactivate certain positions towards nucleophilic or oxidative addition steps in the catalytic cycle. wikipedia.org In the synthesis of 2-(4-chlorophenoxy)-4-methylaniline, the starting materials would likely be 2-bromo-4-methylaniline (B145976) or 2-iodo-4-methylaniline (B1303665) coupled with 4-chlorophenol. The inherent electronic properties of the amino and methyl groups on the aniline (B41778) ring and the chloro group on the phenol will direct the coupling, and conditions are optimized to favor the formation of the desired constitutional isomer.

| Parameter | Influence on Reaction | Example of Optimization | Reference |

|---|---|---|---|

| Ligand | Steric bulk and electronic properties can control access to the catalytic center, influencing which isomer is formed. | Using a bulky ligand like XPhos in Pd-catalysis can favor coupling at a less hindered aryl halide position. | beilstein-journals.org |

| Base | The strength and nature of the base can affect the deprotonation of the phenol and the overall reaction rate and selectivity. | Weaker bases like K₂CO₃ might provide higher selectivity than stronger bases like NaOt-Bu in some systems. | jsynthchem.comresearchgate.net |

| Solvent | Solvent polarity can influence catalyst solubility, stability, and the rate of different steps in the catalytic cycle. | Polar aprotic solvents like DMF or NMP are common in Ullmann reactions, while ethereal solvents like dioxane are often used in Pd-catalyzed couplings. | wikipedia.orgorientjchem.org |

| Temperature | Reaction temperature affects reaction rates and can overcome activation barriers, but higher temperatures may lead to side products and reduced selectivity. | Microwave-assisted heating can shorten reaction times and sometimes improve yields and selectivity. | beilstein-journals.org |

Synthetic Routes for Aniline Moiety Introduction

The aniline functionality is a cornerstone of the target molecule. Its introduction can be achieved either by starting with a pre-functionalized aniline derivative or by creating the amine group at a late stage of the synthesis, typically via the reduction of a nitro group.

While direct reductive amination of a carbonyl group is a powerful tool for amine synthesis, it is less common for producing primary anilines on an aromatic ring. wikipedia.orgjocpr.com The most prevalent method for synthesizing anilines is the reduction of the corresponding nitroarene. youtube.com In a plausible synthesis of this compound, a key intermediate would be 2-(4-chlorophenoxy)-4-methyl-1-nitrobenzene. This nitro group can then be reduced to the primary amine using various established methods.

Catalytic Hydrogenation: This method involves treating the nitroarene with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is a clean and efficient process but can sometimes be incompatible with other reducible functional groups like halides. youtube.com

Metal/Acid Reduction: A classic and robust method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). youtube.comlibretexts.org For example, the SnCl₂/HCl system is a common laboratory-scale reagent for this transformation.

| Reagent System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature to mild heating | Clean reaction, high yield, simple workup. | Can reduce other functional groups (alkenes, alkynes, some halides). | youtube.com |

| Fe / HCl or Acetic Acid | Aqueous ethanol, reflux | Inexpensive, effective, and often used in industrial scale. | Requires acidic conditions and stoichiometric metal. | youtube.com |

| SnCl₂·2H₂O / HCl | Ethanol, reflux | Mild, good functional group tolerance. | Stoichiometric tin salts produced as waste. | youtube.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous ammonia (B1221849) or methanol | Mild conditions, useful for sensitive substrates. | Can sometimes lead to over-reduction or side products. | libretexts.org |

Modern C-N bond-forming reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative for introducing the aniline moiety. wikipedia.orgrsc.org This strategy would involve coupling an ammonia surrogate with a diaryl ether precursor that has been functionalized with a halide or triflate.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can couple aryl halides or triflates with a wide range of amines. wikipedia.orgstackexchange.com To form a primary aniline, an ammonia equivalent is used, such as benzophenone (B1666685) imine or a silylamide, followed by hydrolysis to reveal the free amine. beilstein-journals.orgrsc.org This allows for the construction of the C-N bond on a pre-formed diaryl ether scaffold.

Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with amines. rsc.org It offers an alternative to the palladium-catalyzed methods and often proceeds under mild conditions.

Anilide Formation: Direct amidation to form an anilide can be achieved by reacting a carboxylic acid with an aniline, often promoted by a catalyst. researchgate.netorganic-chemistry.org In the context of the target molecule's synthesis, an anilide could serve as a protecting group for the amine or as a directing group to influence the regioselectivity of other reactions on the aromatic ring. acs.org

| Reaction Name | Catalyst | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Aryl Halide/Triflate + Amine/Ammonia Surrogate | Excellent functional group tolerance; numerous ligands developed. | wikipedia.orgrsc.orgstackexchange.com |

| Ullmann-Goldberg Reaction | Copper (e.g., CuI) | Aryl Halide + Amine | Classic method, improved with ligands; often requires higher temperatures than Pd-catalysis. | wikipedia.orgorganic-chemistry.org |

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Arylboronic Acid + Amine | Complementary to halide-based couplings; often occurs at room temperature. | rsc.org |

Multicomponent Reactions for Compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient synthetic strategy. nih.govrsc.org While a specific MCR for the direct synthesis of this compound is not established, one can conceptualize a convergent synthetic design based on MCR principles.

Stereochemical Control and Enantioselective Synthesis Efforts

The structure of this compound itself is achiral. However, the principles of stereoselective synthesis become highly relevant when considering the synthesis of chiral derivatives or analogues, which could be of interest for various applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological activities.

While no specific studies on the enantioselective synthesis of this compound have been reported, one can extrapolate from current advanced methodologies for creating chiral diaryl ethers and anilines. The primary challenge in creating chiral diaryl ethers lies in controlling the rotation around the C-O-C bond, leading to atropisomerism. This typically requires bulky substituents near the ether linkage to restrict rotation.

Recent breakthroughs in catalysis offer potential pathways to such chiral compounds. One prominent strategy is the catalytic enantioselective desymmetrization of prochiral substrates. nih.govresearchgate.net For instance, a prochiral diamine bearing a diaryl ether moiety could undergo desymmetrization using a chiral catalyst. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts in this area, capable of facilitating atroposelective acylations or reductive aminations with high enantioselectivity. snnu.edu.cnresearchgate.netacs.org Similarly, N-heterocyclic carbenes (NHCs) have been successfully employed in the desymmetrization of prochiral 2-aryloxyisophthalaldehydes to generate axially chiral diaryl ethers. researchgate.net

Another approach would involve the asymmetric synthesis of one of the precursor molecules, such as a chiral aniline derivative. Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a well-established and highly efficient method for producing chiral amines with excellent enantioselectivity. nih.govacs.org Catalysts based on iridium or rhodium, combined with a vast library of chiral phosphine ligands, have proven effective for a wide range of substrates. nih.gov These synthesized chiral anilines could then be coupled with the appropriate partner to form a chiral derivative of the target molecule.

Table 1: Potential Enantioselective Strategies for Chiral Diaryl Ether Synthesis

| Catalytic Strategy | Catalyst Type | Substrate Type | Key Transformation | Reference |

| Desymmetrization | Chiral Phosphoric Acid (CPA) | Prochiral Diamine Diaryl Ether | Atroposelective Acylation | snnu.edu.cnacs.org |

| Desymmetrization | N-Heterocyclic Carbene (NHC) | Prochiral Dialdehyde Diaryl Ether | Atroposelective Esterification | researchgate.net |

| Asymmetric Povarov Reaction | Organocatalyst | Prochiral Diaryl Ether | Desymmetrization/Aromatization | nih.gov |

These methods highlight the potential for precise stereochemical control in molecules structurally related to this compound, should the synthesis of a specific stereoisomer be required.

Exploration of Green Chemistry Principles in Synthetic Design

The synthesis of diaryl ethers, including this compound, traditionally relies on methods like the Ullmann condensation or the Buchwald-Hartwig amination. While effective, these reactions often involve harsh conditions, toxic solvents, and expensive catalysts, posing environmental and economic challenges. acsgcipr.orgrsc.org Green chemistry seeks to address these issues by designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

Ullmann-Type C-O Coupling:

The classical Ullmann reaction requires stoichiometric amounts of copper and high temperatures. rsc.org Greener alternatives focus on using catalytic amounts of copper, often with ligands that allow the reaction to proceed under milder conditions. organic-chemistry.orgacs.org Research has shown that using inexpensive and readily available copper(I) oxide or copper(I) iodide as catalysts can be highly effective. organic-chemistry.org Furthermore, the development of recyclable heterogeneous copper catalysts presents a significant advancement, simplifying product purification and reducing metal waste. researchgate.net The choice of solvent is also critical; replacing high-boiling, toxic solvents like dimethylformamide (DMF) with more benign alternatives such as water or acetonitrile, where possible, aligns with green chemistry goals. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig C-O/C-N Coupling:

The palladium-catalyzed Buchwald-Hartwig reaction is a powerful tool for forming C-O and C-N bonds. wikipedia.org Green improvements in this area focus on several aspects. Firstly, optimizing catalyst loading is crucial to minimize the use of precious and resource-intensive palladium. acsgcipr.org Secondly, solvent choice is paramount. Traditional solvents like toluene and 1,4-dioxane (B91453) are being replaced by greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, using micellar catalysis techniques. rsc.orgnsf.gov Recent studies have demonstrated that 2-MeTHF can be a superior solvent for certain Buchwald-Hartwig couplings, leading to better reaction kinetics. nsf.gov Additionally, mechanochemical methods, which involve grinding reactants together with minimal or no solvent (liquid-assisted grinding), offer a significant reduction in solvent waste and can lead to highly efficient reactions. rsc.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Reaction Type | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Approach | Reference |

| Ullmann Condensation | Stoichiometric copper, high temperatures, toxic solvents (e.g., DMF). | Catalytic copper (e.g., Cu₂O), milder conditions, recyclable catalysts, greener solvents (e.g., acetonitrile, water). | Reduced metal waste, lower energy consumption, improved safety profile, easier purification. | organic-chemistry.orgresearchgate.net |

| Buchwald-Hartwig Coupling | High palladium loading, toxic solvents (e.g., toluene, 1,4-dioxane). | Optimized catalyst loading, greener solvents (e.g., 2-MeTHF, water), mechanochemistry (ball-milling). | Reduced solvent use, lower catalyst cost, improved E-factor, potential for faster reaction times. | rsc.orgnsf.govrsc.org |

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop manufacturing processes that are not only efficient but also environmentally responsible and economically viable.

Spectroscopic and Structural Elucidation Studies

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and vibrational modes within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of 2-(4-Chlorophenoxy)-4-methylaniline exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group is found at slightly lower wavenumbers. The C-O-C ether linkage and the C-Cl bond also give rise to distinct absorption bands in the fingerprint region of the spectrum. For related aniline (B41778) compounds, experimental FT-IR spectra have been recorded in the 4000-400 cm⁻¹ range to identify these characteristic vibrations nih.govresearchgate.net.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretching (Amine) | 3300-3500 |

| Aromatic C-H Stretching | 3000-3100 |

| Aliphatic C-H Stretching (Methyl) | 2850-2960 |

| C=C Aromatic Ring Stretching | 1400-1600 |

| C-N Stretching | 1250-1360 |

| C-O-C Asymmetric Stretching | 1200-1275 |

| C-Cl Stretching | 600-800 |

Fourier-Transform Raman (FT-Raman) Spectroscopic Analysis

Complementing FT-IR spectroscopy, FT-Raman analysis provides further insight into the vibrational modes of the molecule, particularly for non-polar bonds. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bond. For similar chloroaniline derivatives, FT-Raman spectra have been recorded in the 3500-50 cm⁻¹ region, allowing for a comprehensive vibrational analysis nih.govresearchgate.net.

Quantum Mechanical Calculations for Vibrational Assignments

To accurately assign the observed vibrational frequencies from FT-IR and FT-Raman spectra, quantum mechanical calculations are often employed. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate the theoretical vibrational frequencies nih.govresearchgate.net. These calculated frequencies are then compared with the experimental data. The complete assignment of vibrational modes is often performed based on the total energy distribution (TED), which provides a measure of the contribution of each internal coordinate to a particular normal mode nih.gov. For related molecules like 2-chloro-4-methylaniline, DFT calculations have been shown to be reliable for vibrational studies nih.gov.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound provides detailed information about the arrangement of protons in the molecule. The aromatic protons on the two phenyl rings typically appear as multiplets in the range of 6.5-7.5 ppm. The protons of the methyl group (CH₃) would be expected to produce a singlet peak around 2.1-2.3 ppm. The amine (NH₂) protons usually give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. For instance, in a related compound, para-methylaniline, the ¹H NMR spectrum shows a singlet for the methyl protons and distinct signals for the aromatic protons chegg.com.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5-7.5 | Multiplet |

| Amine (NH₂) Protons | Variable (Broad Singlet) | Broad Singlet |

| Methyl (CH₃) Protons | 2.1-2.3 | Singlet |

Carbon-13 (¹³C) NMR Structural Confirmation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons typically resonate in the region of 110-160 ppm. The carbon of the methyl group would appear at a much higher field, generally between 15-25 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents on the rings, such as the chloro, amino, and ether groups. For example, the carbon atom attached to the chlorine atom will have its chemical shift influenced by the electronegativity of the halogen.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110-160 |

| Methyl (CH₃) Carbon | 15-25 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the covalent framework of this compound by revealing through-bond and through-space correlations between different nuclei. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular puzzle.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would be expected to show correlations between the protons on the methyl-substituted aniline ring and between the protons on the chlorophenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more readily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the protons of the aniline ring and the carbon atom of the ether linkage, as well as between the protons of the chlorophenoxy ring and the same ether carbon, thus confirming the connectivity of the two aromatic rings through the oxygen atom.

Interactive Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| Aniline-H3 | Aniline-H5 | Aniline-C3 | Aniline-C1, Aniline-C2, Aniline-C4, Aniline-C5 |

| Aniline-H5 | Aniline-H3, Aniline-H6 | Aniline-C5 | Aniline-C1, Aniline-C3, Aniline-C4, Aniline-C6 |

| Aniline-H6 | Aniline-H5 | Aniline-C6 | Aniline-C2, Aniline-C4, Aniline-C5 |

| Methyl-H | None | Methyl-C | Aniline-C3, Aniline-C4, Aniline-C5 |

| Chlorophenoxy-H2' | Chlorophenoxy-H3' | Chlorophenoxy-C2' | Chlorophenoxy-C1', Chlorophenoxy-C3', Chlorophenoxy-C4', Ether-O |

| Chlorophenoxy-H3' | Chlorophenoxy-H2' | Chlorophenoxy-C3' | Chlorophenoxy-C1', Chlorophenoxy-C2', Chlorophenoxy-C4', Chlorophenoxy-C5' |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophores present in this compound, namely the substituted aniline and chlorophenoxy rings, are expected to give rise to characteristic absorption bands.

The electronic spectrum of this compound is anticipated to exhibit absorptions corresponding to π → π* transitions within the aromatic rings. The presence of the amino and chloro substituents, as well as the ether linkage, will influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The lone pair of electrons on the nitrogen of the amino group and the oxygen of the ether can also participate in n → π* transitions.

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-250 | Phenyl rings |

| π → π | 250-300 | Substituted Phenyl rings |

| n → π* | >300 | Amino and Ether groups |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed, which corresponds to the intact molecule with the loss of one electron.

The fragmentation of the molecular ion provides valuable structural information. Cleavage of the ether bond is a likely fragmentation pathway, leading to the formation of ions corresponding to the 4-chlorophenoxy and 4-methylanilino moieties. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Interactive Table: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 247/249 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 127/129 | [Cl-C₆H₄-O]⁺ | Cleavage of the C-O ether bond |

| 120 | [H₂N-C₆H₃(CH₃)]⁺ | Cleavage of the C-O ether bond |

| 106 | [H₂N-C₆H₄]⁺ | Loss of methyl group from the anilino fragment |

| 77 | [C₆H₅]⁺ | Loss of substituents from the phenyl rings |

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformations

While single crystal XRD provides the most detailed information, X-ray powder diffraction (XRPD) is also a valuable tool for characterizing the crystalline form of the compound. mdpi.com It can be used to identify different polymorphs, which may have distinct physical properties. mdpi.com

Integration of Experimental and Theoretical Spectroscopic Data for Comprehensive Structural Understanding

A comprehensive understanding of the structure of this compound is best achieved through the integration of experimental data with theoretical calculations. researchgate.netresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties like NMR chemical shifts, vibrational frequencies, and electronic transitions. researchgate.net

By comparing the theoretically calculated spectra with the experimental data, a more refined and confident structural assignment can be made. For instance, DFT calculations can help to resolve ambiguities in the assignment of NMR signals or to interpret complex vibrational spectra. This synergistic approach, combining the strengths of both experimental measurements and theoretical modeling, provides a powerful strategy for the complete structural elucidation of complex organic molecules. researchgate.neticdd.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and energies with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(4-Chlorophenoxy)-4-methylaniline, DFT calculations are instrumental in determining its ground state geometry, vibrational frequencies, and electronic properties. The B3LYP functional, a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, is commonly employed for such studies on substituted aniline (B41778) molecules. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule's lowest energy conformation.

Studies on similar molecules, like 2-chloro-4-methylaniline, have utilized DFT with various basis sets to calculate structural and spectroscopic data, showing good agreement with experimental results. researchgate.net For this compound, DFT would similarly elucidate how the electron-withdrawing nature of the chlorophenoxy group and the electron-donating methyl group influence the electron density distribution across the aniline ring and the amino group.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. It is often used for initial geometry optimization before employing more computationally expensive methods like DFT or Møller-Plesset perturbation theory (MP2). scirp.orgarxiv.org HF calculations solve the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, neglecting electron correlation. researchgate.net

While less accurate than methods that include electron correlation, HF is computationally less demanding, making it suitable for initial scans of the potential energy surface. scirp.orgresearchgate.net For this compound, an initial geometry optimization using the HF method would yield a preliminary structure. This structure can then be refined using higher levels of theory to achieve a more accurate final geometry. arxiv.org The process involves iteratively calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. arxiv.org

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. The selection involves a trade-off between computational cost and accuracy. mit.edu

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and the Karlsruhe "def2" family. rowansci.com For a molecule like this compound, which contains second-row elements and chlorine, a basis set with polarization functions (e.g., 'd' functions on heavy atoms, 'p' functions on hydrogen) is essential for accurately describing the bonding environment. researchgate.netrowansci.com For higher accuracy, diffuse functions (indicated by a '+' in the basis set name) may be added to better describe anions or weak interactions. rowansci.com

Convergence criteria are the thresholds used to determine when a calculation has reached a solution. For geometry optimizations, this typically involves monitoring the change in energy and the magnitude of the forces on the atoms between successive steps. arxiv.org The calculation is considered converged when these values fall below predefined thresholds, ensuring that a true energy minimum has been located on the potential energy surface.

Table 1: Common Basis Sets in Quantum Chemical Calculations

| Basis Set Family | Description | Typical Application |

| Pople | Split-valence basis sets, such as 6-31G* or 6-311+G(2d,p). rowansci.com | Widely used for geometry optimizations and frequency calculations of organic molecules. rowansci.com |

| Dunning | Correlation-consistent basis sets, like cc-pVDZ, cc-pVTZ. dtu.dk | Designed for systematically converging to the complete basis set limit for correlated calculations. |

| Jensen | Polarization-consistent basis sets (pcseg-n). rowansci.com | Optimized for DFT calculations, offering high accuracy for a given size. rowansci.com |

| Ahlrichs (def2) | Karlsruhe basis sets, such as def2-SVP or def2-TZVP. rowansci.com | Known for their balance and efficiency across a large part of the periodic table. rowansci.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion, MD can track the movements of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions. researchgate.net

The flexibility of this compound arises from the rotation around several single bonds, particularly the ether linkage and the bond connecting the aniline ring to the nitrogen atom. MD simulations in an explicit solvent, such as water, can explore the accessible conformations of the molecule in a solution environment. researchgate.net

To understand the potential biological activity of this compound, MD simulations can be used to study its interaction with a protein target. mdpi.com This involves placing the ligand into the binding site of a protein and simulating the dynamic behavior of the resulting complex. nih.gov

These simulations can predict the binding stability of the ligand, identify key amino acid residues involved in the interaction, and characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. researchgate.net The binding free energy, a measure of the affinity of the ligand for the protein, can also be estimated from MD simulation data using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.com

Table 2: Key Analysis Techniques in Ligand-Protein MD Simulations

| Analysis Technique | Information Gained |

| Root Mean Square Deviation (RMSD) | Measures the stability of the ligand in the binding pocket and the overall protein structure over time. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein, often corresponding to loops or the N- and C-termini. |

| Hydrogen Bond Analysis | Quantifies the occurrence and lifetime of hydrogen bonds between the ligand and protein, indicating key stabilizing interactions. mdpi.com |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the strength of the ligand-protein interaction, providing a theoretical measure of binding affinity. mdpi.com |

| Interaction Fingerprints | Details the specific contacts (hydrophobic, polar, etc.) between the ligand and individual amino acid residues throughout the simulation. researchgate.net |

Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ui.ac.idresearchgate.net This method is instrumental in drug discovery for predicting the interaction between a potential drug and its target protein. ui.ac.id

The analysis of ligand-target recognition mechanisms involves understanding the specific intermolecular forces that govern the binding of a ligand to its receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability and specificity of the binding. researchgate.net

In the context of aniline derivatives, such as those related to this compound, studies on similar structures like 4-anilinoquinazolines have shown that they can act as kinase inhibitors by binding to the ATP-binding pocket of receptors like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Docking studies on these related compounds reveal that specific nitrogen atoms in the quinazoline (B50416) ring often form critical hydrogen bonds with amino acid residues like Thr766 and Met769 in the receptor's hinge region. nih.gov While specific studies on this compound are not detailed, the methodology would involve docking the compound into the active site of a relevant target protein. The analysis would then focus on identifying the key amino acid residues it interacts with and the nature of these interactions, providing a hypothesis for its mechanism of action.

Molecular docking software predicts various possible binding poses (modes) of a ligand within a receptor's active site and calculates a score, often expressed as binding energy (in kcal/mol), to estimate the binding affinity. ijcce.ac.irnih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

For example, in studies of other novel anticancer agents, docking results have shown binding energies ranging from -6.39 to -8.24 kcal/mol with targets like EGFR and VEGFR-2. ijcce.ac.ir The docking procedure for this compound would involve preparing its 3D structure and docking it into a validated receptor model. The output would provide the most likely binding conformation and a predicted binding affinity. This information is critical for prioritizing compounds for further experimental testing and for suggesting chemical modifications that could enhance binding affinity. nih.gov The process allows for the virtual screening of millions of compounds in a short period, significantly reducing the initial costs of identifying promising drug candidates. ui.ac.id

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net

Developing a predictive QSAR or QSPR model involves compiling a dataset of compounds with known activities or properties and calculating a set of molecular descriptors for each. Statistical methods are then used to create an equation that correlates the descriptors with the observed activity. These models are invaluable for predicting the properties of new, unsynthesized compounds, thereby guiding the selection of candidates for synthesis and reducing costs. researchgate.net For this compound and its analogues, a QSAR model could be developed to predict their potential as, for instance, kinase inhibitors, based on a training set of similar compounds with known inhibitory concentrations (IC50 values). nih.gov

Molecular descriptors are numerical values that represent the chemical and physical characteristics of a molecule. researchgate.net They can be classified based on their dimensionality, from 0D (e.g., molecular weight) to 2D (e.g., connectivity indices) and 3D (e.g., surface area). researchgate.net These descriptors are the foundation of QSAR/QSPR models, as they translate the molecular structure into a format that can be used in mathematical equations. researchgate.net The selection of appropriate descriptors is crucial for building a robust and predictive model.

For this compound, various molecular descriptors can be calculated to quantify its properties. These values can then be correlated with experimental data to build predictive models.

| Property | Value | Reference |

| Molecular Formula | C13H12ClNO | bldpharm.com |

| Molecular Weight | 233.69 g/mol | bldpharm.com |

| XLogP3 | 3.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 38.05 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

This data is based on computational predictions from PubChem's entry for the compound.

Cheminformatics and Virtual Screening Methodologies for Chemical Space Exploration

Cheminformatics encompasses the use of computational methods to analyze and manage large sets of chemical data. nih.gov One of its key applications is virtual screening, a process used to search vast libraries of virtual compounds to identify those most likely to bind to a drug target. nih.govnih.gov This approach allows for the exploration of a much larger and more diverse "chemical space"—the ensemble of all possible organic molecules—than is feasible with traditional experimental screening. nih.govescholarship.org

By employing virtual screening, researchers can filter libraries containing millions or even billions of compounds against a receptor model. nih.gov The top-scoring compounds, predicted to have the highest affinity, can then be selected for synthesis and experimental validation. nih.gov For this compound, cheminformatics and virtual screening could be used to explore its surrounding chemical space. By using its structure as a starting point, virtual libraries of related compounds could be generated and screened against relevant biological targets. This process could lead to the discovery of new derivatives with improved potency, selectivity, or better physicochemical properties, accelerating the identification of novel lead compounds for drug development. nih.govnih.gov

Theoretical Investigations on this compound Remain Elusive

A comprehensive review of available scientific literature reveals a notable absence of computational chemistry and molecular modeling studies focused specifically on the reaction mechanisms and transition states of the chemical compound this compound.

Despite extensive searches for theoretical examinations of this molecule, no dedicated research detailing its reaction pathways, transition state geometries, or associated energetics could be identified. The stringent requirement for scientifically accurate and specific data for this compound, as outlined for this article, cannot be met based on the current body of published research.

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions that are often difficult to study experimentally. chemrxiv.org Such studies typically involve the use of quantum mechanical methods to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and the high-energy transition states that connect them. chemrxiv.org

For instance, theoretical studies on related but distinct molecules, such as 4-methyl aniline, have been conducted to understand their atmospheric reactions with hydroxyl radicals. mdpi.comresearchgate.net These studies provide valuable insights into reaction kinetics and mechanisms, including the identification of key products and the calculation of rate coefficients using methods like transition state theory. mdpi.comresearchgate.net Similarly, computational investigations into other aniline derivatives, like N-cyclopropyl-N-methylaniline, have explored enzymatic reaction mechanisms, such as N-dealkylation by cytochrome P450, detailing the multi-step processes and the influence of electronic effects on regioselectivity. rsc.org

However, the unique structural combination of a 4-chlorophenoxy group and a 4-methylaniline moiety in the target compound means that direct extrapolation from these related studies would be speculative and scientifically unsound. The electronic and steric influences of the substituted phenoxy ether linkage would significantly impact the reactivity and reaction mechanisms compared to simpler anilines.

The development of detailed reaction mechanisms and the characterization of transition states are crucial for understanding a compound's reactivity, stability, and potential applications. rsc.org Without specific computational studies on this compound, a foundational piece of its chemical profile is missing from the public domain.

Therefore, the section on "Theoretical Studies of Reaction Mechanisms and Transition States" for this compound, which would typically include detailed research findings and data tables on activation energies, transition state geometries, and reaction coordinates, cannot be provided at this time. Further research in the field of computational chemistry is required to fill this knowledge gap.

Chemical Reactivity and Derivatization Strategies

Mechanistic Investigations of Chemical Transformations of the Core Structure

The unique arrangement of functional groups in 2-(4-Chlorophenoxy)-4-methylaniline—a substituted aniline (B41778) ring linked to a chlorophenoxy group via an ether bond—governs its reactivity. The aniline portion is electron-rich and prone to electrophilic attack, the ether linkage presents a target for nucleophilic substitution under specific conditions, and the primary amino group serves as a key handle for numerous transformations.

The regioselectivity of these reactions is dictated by the directing effects of the existing substituents. The amino group is a powerful activating group and a strong ortho, para-director. lkouniv.ac.in Similarly, the methyl and phenoxy groups are also ortho, para-directing. makingmolecules.com In this molecule, the position para to the amino group is occupied by the methyl group. The two available ortho positions are C3 and C5. The C3 position is significantly sterically hindered by the bulky adjacent 2-(4-chlorophenoxy) group. Consequently, electrophilic attack is predicted to occur predominantly at the C5 position. Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation would be expected to yield the corresponding 5-substituted derivatives.

| Substituent | Position on Aniline Ring | Electronic Effect | Directing Effect | Predicted Impact on Reactivity |

|---|---|---|---|---|

| Amino (-NH2) | C1 | Strongly Electron-Donating (Resonance) | ortho, para | Strongly Activating |

| Phenoxy (-OAr) | C2 | Electron-Donating (Resonance) | ortho, para | Activating |

| Methyl (-CH3) | C4 | Weakly Electron-Donating (Inductive) | ortho, para | Weakly Activating |

The diaryl ether C-O bond is characterized by high stability and high bond dissociation energy, making its cleavage chemically challenging. rsc.org However, several strategies have been developed for the cleavage of such linkages, which can be applied to the phenoxy linkage in this compound.

Acid-Catalyzed Nucleophilic Substitution : In strongly acidic and polar media, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack. Depending on the stability of potential carbocation intermediates, this can proceed via an SN1 or SN2 mechanism. wikipedia.org

Electrochemical Cleavage : Modern electrochemical methods offer a milder alternative for nucleophilic aromatic substitution (SNAr) on diaryl ethers. rsc.org This approach can involve an electrooxidative dearomatization pathway, generating a quinone imine cation. This intermediate enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack and subsequent C-O bond cleavage without the need for harsh reagents. rsc.orgrsc.org

Catalytic Hydrogenolysis : The C-O bond in diaryl ethers can also be cleaved via hydrogenolysis using transition metal catalysts, often in combination with a Lewis acid. researchgate.net This method is a key strategy in lignin depolymerization, where similar aryl-ether linkages are prevalent. researchgate.netresearchgate.net The reaction rate can vary depending on the specific type of ether linkage (e.g., α-O-4, β-O-4, 4-O-5). researchgate.net

The primary amino group is a versatile functional handle for a variety of chemical transformations.

Diazotization: The reaction of this compound with a diazotizing agent, such as sodium nitrite (NaNO2) in a strong acidic medium (e.g., H2SO4 or HCl), yields a diazonium salt. scialert.netgoogle.com This process involves the generation of nitrous acid from the nitrite salt, which then reacts with the primary amine to form the N-nitroso intermediate, ultimately leading to the diazonium ion after dehydration. icrc.ac.ir The resulting diazonium salt is a highly valuable synthetic intermediate that can undergo a plethora of subsequent reactions, including:

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form highly colored azo dyes. scialert.net

Sandmeyer Reactions: Replacement of the diazonium group with various nucleophiles (-Cl, -Br, -CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF4).

Deamination: Replacement with hydrogen, typically using hypophosphorous acid (H3PO2).

Condensation Reactions: The amino group can readily participate in condensation reactions.

Amide Formation: Acylation with acyl chlorides or anhydrides yields the corresponding amides.

Schiff Base Formation: Reaction with aldehydes or ketones produces imines (Schiff bases).

Heterocycle Synthesis: Condensation with appropriate bifunctional reagents can be used to construct various heterocyclic rings. For instance, the Friedländer synthesis allows for the creation of quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov

Synthesis of Advanced Analogues and Derivatives for Structure-Activity Profiling

To explore the structure-activity relationships (SAR) of this compound, diverse libraries of analogues can be synthesized by modifying its core structure. researchgate.netresearchgate.net

Functional group interconversion (FGI) is a key strategy for systematically modifying a lead compound to probe the influence of different physicochemical properties on its biological activity. imperial.ac.ukscribd.com For the target molecule, several functional groups can be altered.

| Target Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Amino (-NH2) | Acylation | Acyl chlorides, Anhydrides | Amide (-NHCOR) |

| Amino (-NH2) | Sulfonylation | Sulfonyl chlorides | Sulfonamide (-NHSO2R) |

| Amino (-NH2) | Alkylation | Alkyl halides | Secondary/Tertiary Amine (-NHR, -NR2) |

| Methyl (-CH3) | Oxidation | KMnO4, K2Cr2O7 | Carboxylic Acid (-COOH) |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., -OCH3, -NH2) under forcing conditions | Methoxy, Amino, etc. |

These modifications allow for the systematic variation of properties such as hydrogen bonding capacity, steric bulk, and electronic character, which are crucial for optimizing interactions with biological targets. mdpi.commdpi.com

Incorporating new heterocyclic or aromatic systems can significantly expand the chemical space and introduce novel binding interactions or modulate the pharmacokinetic properties of the parent molecule. The amino group is the most common starting point for these syntheses.

Synthesis of Fused Heterocycles: Condensation of the amino group with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems like quinolines, quinoxalines, or benzodiazepines. amazonaws.com

Attachment of Heterocyclic Moieties: The amino group can be used as a nucleophile to react with electrophilic heterocyclic precursors. For example, reaction with a halo-substituted thiazole or pyrimidine can link these rings to the aniline nitrogen. nih.gov

Multi-component Reactions: One-pot multi-component reactions can efficiently assemble complex heterocyclic structures from simple starting materials, including the parent aniline. amazonaws.com

Cyclization of Derivatives: Derivatives created through FGI (as in 5.2.1) can serve as precursors for cyclization. For example, an N-acylated derivative might be cyclized to form a benzoxazole or other related heterocycles. lmaleidykla.lt

These strategies enable the creation of a diverse set of analogues where the this compound core is decorated with a wide variety of ring systems, which is a common approach in medicinal chemistry to discover novel therapeutic agents. heteroletters.org

Derivatization for Enhanced Analytical Performance and Detection

Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for analytical separation and detection. For a compound like this compound, which possesses a primary aromatic amine functional group, derivatization strategies are pivotal for enhancing its analytical performance, particularly in chromatographic and spectroscopic techniques. These strategies aim to improve volatility for gas chromatography (GC), enhance detectability for high-performance liquid chromatography (HPLC) by introducing chromophoric or fluorophoric tags, and enable advanced mechanistic and quantitative studies through isotope labeling.

Chromatographic Derivatization Techniques (e.g., for improved separation)

The primary amine group of this compound makes it amenable to various derivatization reactions to improve its chromatographic behavior, especially for GC analysis. Without derivatization, primary aromatic amines can exhibit poor peak shapes and tailing due to their polarity and potential for adsorption on the chromatographic column. Common derivatization techniques for amines include acylation and silylation.

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride or an acyl chloride, to form a less polar and more volatile amide derivative. Perfluoroacyl derivatives, formed using reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), are particularly advantageous for GC-MS analysis. These derivatives are not only more volatile but also introduce electronegative fluorine atoms, which can enhance detection sensitivity, especially with an electron capture detector (ECD). The resulting mass spectra of these derivatives often exhibit characteristic fragmentation patterns that aid in structural elucidation and differentiation from isomeric compounds.

Silylation: This technique involves the replacement of the active hydrogen on the amine group with a trimethylsilyl (TMS) group. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting TMS derivative of this compound would be significantly less polar and more volatile, leading to improved peak symmetry and resolution in GC analysis.

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and solvent) must be optimized to ensure complete and reproducible derivatization, avoiding the formation of byproducts that could interfere with the analysis. The table below summarizes common derivatization reagents for the primary amine group of this compound for improved chromatographic separation.

| Derivatization Technique | Reagent | Derivative Formed | Key Advantages for Chromatography |

| Acylation | Acetic Anhydride | Acetamide | Increased volatility, improved peak shape |

| Pentafluoropropionic Anhydride (PFPA) | PFPA-amide | High volatility, enhanced ECD response, specific mass fragments | |

| Heptafluorobutyric Anhydride (HFBA) | HFBA-amide | High volatility, enhanced ECD response, specific mass fragments | |

| Silylation | BSTFA | TMS-amine | Reduced polarity, increased volatility, improved peak symmetry |

| MSTFA | TMS-amine | Reduced polarity, increased volatility, improved peak symmetry |

Fluorescent and Chromogenic Labeling Strategies

For HPLC analysis, where volatility is not a concern, derivatization of this compound is primarily employed to introduce a chromophore or a fluorophore. This is particularly useful if the native compound has a low UV absorbance or does not fluoresce, thereby limiting detection sensitivity.

Chromogenic Labeling: This involves attaching a molecule (a chromophore) that absorbs light strongly in the ultraviolet (UV) or visible (Vis) region. Reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) react with the primary amine to form a dinitrophenyl (DNP) derivative, which has a strong UV absorbance, allowing for sensitive detection with a UV-Vis detector.

Fluorescent Labeling: This is a highly sensitive technique that involves tagging the analyte with a fluorescent molecule (a fluorophore). The resulting derivative can be detected at very low concentrations using a fluorescence detector. A variety of fluorescent labeling reagents are available for primary amines. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary amine of this compound to produce a highly fluorescent sulfonamide derivative. Other common fluorescent labeling reagents for primary amines include o-phthalaldehyde (OPA) in the presence of a thiol, fluorescamine, and 4-chloro-7-nitrobenzofurazan (NBD-Cl). The choice of the labeling reagent depends on factors such as reaction kinetics, stability of the derivative, and the excitation and emission wavelengths required for detection.

The table below presents a selection of fluorescent and chromogenic labeling reagents suitable for the derivatization of this compound.

| Labeling Strategy | Reagent | Derivative Type | Detection Principle |

| Chromogenic | 1-Fluoro-2,4-dinitrobenzene (FDNB) | DNP-amine | UV-Vis Absorbance |

| Fluorescent | Dansyl Chloride | Dansyl-amide | Fluorescence |

| o-Phthalaldehyde (OPA) + Thiol | Isoindole | Fluorescence | |

| Fluorescamine | Pyrrolinone | Fluorescence | |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | NBD-amine | Fluorescence |

Isotope Labeling for Mechanistic and Analytical Studies

Isotope labeling is a powerful technique where one or more atoms in the this compound molecule are replaced with their stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). These isotopically labeled analogs are chemically identical to the unlabeled compound but have a higher mass, which can be distinguished by mass spectrometry (MS).

Mechanistic Studies: Isotope labeling is invaluable for elucidating reaction mechanisms and metabolic pathways. By tracking the position of the isotopic label in the products of a reaction or metabolic process, the transformation of the molecule can be followed, providing insights into bond cleavage and formation steps.

Analytical Studies: In quantitative analysis, especially when using mass spectrometry-based methods like GC-MS or LC-MS, stable isotope-labeled this compound serves as an ideal internal standard. An internal standard is a known amount of a compound added to a sample to correct for variations in sample preparation and instrument response. Because the isotopically labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. This allows for highly accurate and precise quantification of the target analyte, a technique known as isotope dilution mass spectrometry.

The synthesis of an isotope-labeled standard of this compound would typically involve a multi-step chemical synthesis starting from commercially available labeled precursors. The position and number of isotopic labels are carefully chosen to ensure that the label is not lost during sample preparation or analysis and that there is a sufficient mass difference from the unlabeled analyte for clear differentiation in the mass spectrum.

The table below outlines the common stable isotopes used for labeling this compound and their primary applications.

| Isotope | Application | Analytical Technique |

| Deuterium (²H) | Internal Standard, Mechanistic Studies | GC-MS, LC-MS |

| Carbon-13 (¹³C) | Internal Standard, Mechanistic/Metabolic Studies | GC-MS, LC-MS, NMR |

| Nitrogen-15 (¹⁵N) | Internal Standard, Mechanistic/Metabolic Studies | GC-MS, LC-MS, NMR |

Role As a Precursor and Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Advanced Organic Compounds

The structural framework of 2-(4-Chlorophenoxy)-4-methylaniline serves as a foundational component for the synthesis of more complex and functionally rich organic compounds. The presence of the aniline (B41778) and chlorophenoxy moieties provides multiple reactive sites for further chemical modifications.

One of the primary applications of this compound is in the construction of substituted diaryl ethers. The ether linkage is a key structural motif in many biologically active molecules and advanced materials. The synthesis of such compounds often involves coupling reactions where the this compound core is further elaborated.

The amino group on the aniline ring is a versatile handle for a variety of chemical transformations. It can undergo diazotization followed by substitution reactions to introduce a wide range of functional groups. Furthermore, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, thereby expanding the structural diversity of the resulting compounds.

The aromatic rings of both the aniline and phenoxy components are susceptible to electrophilic substitution reactions. The directing effects of the existing substituents (amino, methyl, chloro, and ether linkage) guide the regioselectivity of these reactions, allowing for the controlled introduction of additional functionalities. This controlled functionalization is crucial for the targeted synthesis of advanced organic compounds with specific properties.

Intermediate in the Synthesis of Bio-Relevant Scaffolds

The this compound scaffold is a key intermediate in the synthesis of molecules with potential biological activity. Diaryl ether structures are prevalent in many natural products and pharmaceutical agents, exhibiting a broad spectrum of biological effects.

Research has demonstrated the utility of diaryl ether derivatives in the development of antimicrobial, antifungal, and anticancer agents. The specific substitution pattern of this compound, with the chloro and methyl groups, can influence the pharmacokinetic and pharmacodynamic properties of the final bioactive molecules.

The synthesis of these bio-relevant scaffolds often involves multi-step reaction sequences where this compound is a pivotal intermediate. For instance, the amino group can be transformed into a variety of nitrogen-containing heterocycles, which are known to be important pharmacophores. The chloro group on the phenoxy ring can also be a site for further modification through cross-coupling reactions, enabling the introduction of diverse substituents to fine-tune biological activity.

Precursor in the Development of Specialty Chemicals

Beyond its role in the life sciences, this compound serves as a precursor in the development of various specialty chemicals. These are chemicals produced for specific end-uses and are characterized by their unique performance properties.

The diaryl ether structure is known to impart thermal stability and desirable electronic properties to materials. Consequently, derivatives of this compound can be utilized in the synthesis of polymers, dyes, and other performance materials. The presence of the chloro and methyl groups can be leveraged to tailor the physical and chemical properties of these materials, such as solubility, melting point, and reactivity.

Synthetic Utility in Diversified Chemical Libraries

The creation of chemical libraries containing a wide array of structurally diverse compounds is a cornerstone of modern drug discovery and materials science. This compound is an excellent starting material for the generation of such libraries due to its multiple points of diversification.

Through combinatorial chemistry approaches, the amino group can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a large set of amide, sulfonamide, or urea (B33335) derivatives, respectively. Similarly, the aromatic rings can be subjected to a variety of substitution reactions to introduce further diversity.

The chloro group on the phenoxy ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.orgrug.nl These powerful synthetic methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the connection of a wide range of molecular fragments to the this compound core. This strategy facilitates the rapid generation of a large and diverse library of compounds for high-throughput screening in drug discovery or for the identification of new materials with desired properties.

Below is an interactive data table summarizing the key reactive sites and potential transformations of this compound for the synthesis of diversified chemical libraries.

| Reactive Site | Potential Transformations | Resulting Functional Groups |

| Amino Group (-NH2) | Acylation, Sulfonylation, Alkylation, Diazotization, Heterocycle formation | Amides, Sulfonamides, Secondary/Tertiary Amines, Various substituted rings |

| Aniline Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration, Sulfonation, Friedel-Crafts reactions |

| Chlorophenoxy Ring | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | Ethers, Amines, Alkyl/Aryl groups |

In-Depth Analysis of this compound Reveals Scant Publicly Available Structure-Activity Relationship Data

Despite a comprehensive search of scientific literature and chemical databases, detailed Structure-Activity Relationship (SAR) studies focusing specifically on the chemical compound “this compound” are not publicly available. While general principles of SAR are well-established for related classes of compounds such as diaryl ethers and phenoxyanilines, specific research detailing the molecular interactions, conformational dynamics, and biological activities directly attributable to the unique structural arrangement of this compound remains elusive.

The requested in-depth analysis, structured around specific SAR topics, cannot be accurately generated due to the absence of dedicated research on this particular molecule. Methodologies such as 3D-QSAR, CoMSIA, and pharmacophore modeling, which are powerful tools for understanding how a molecule's three-dimensional structure relates to its biological effect, have not been applied to this compound in any publicly accessible studies.

Consequently, a detailed discussion on the correlation of its structural features with molecular recognition and binding, the influence of its conformational dynamics on activity profiles, the investigation of substituent effects on its chemical reactivity and biological interactions, or the exploration of bioisosteric replacements for modulating its activity cannot be provided at this time. The creation of data tables and the presentation of detailed research findings are contingent upon the existence of primary research, which appears to be lacking for this specific compound.

While broader SAR studies on diaryl ether compounds have shed light on the importance of factors such as the nature and position of substituents on the aromatic rings and the torsional angles of the ether linkage in determining biological activity, these general findings cannot be directly and accurately extrapolated to create a specific and scientifically rigorous analysis of this compound without dedicated experimental and computational data.

Therefore, until specific research is conducted and published on this compound, a comprehensive and scientifically accurate article on its Structure-Activity Relationship, as per the requested outline, cannot be furnished.

Advanced Methodological Considerations and Interdisciplinary Approaches

Integration of In Silico and Experimental Methodologies for Comprehensive Studies

A powerful strategy in modern chemical research involves the synergistic integration of computational (in silico) and laboratory-based (experimental) methods. This combination allows for a more efficient and insightful investigation of a target compound like 2-(4-Chlorophenoxy)-4-methylaniline, from predicting its properties to guiding its synthesis and biological evaluation.

In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can provide valuable initial insights. nih.govnih.govnih.gov QSAR models can be developed to predict the potential biological activity of this compound by comparing its structural features to those of known active compounds. nih.govnih.gov For instance, a hypothetical QSAR study on a series of diaryl ether analogues could reveal key molecular descriptors (e.g., electronic properties, steric factors) that correlate with a specific biological endpoint, such as enzyme inhibition. nih.gov

Molecular docking simulations can further elucidate potential interactions between this compound and a biological target, such as a protein kinase. nih.govresearchcorridor.org These simulations can predict the binding mode and affinity of the compound within the protein's active site, offering a rationale for its potential mechanism of action. nih.gov

These computational predictions can then guide experimental work. For example, the synthesis of this compound and its derivatives can be prioritized based on promising in silico results. nih.govrsc.org The Ullmann condensation or Buchwald-Hartwig amination are common methods for synthesizing diaryl ethers and could be optimized for this specific compound. nih.govresearchgate.net Subsequent experimental validation through biological assays can then confirm or refine the computational hypotheses. This iterative cycle of prediction and experimentation accelerates the research process and enhances the understanding of the compound's behavior.

Table 1: Hypothetical Integrated Study of this compound

| Phase | Methodology | Objective | Hypothetical Finding |

| I. In Silico Prediction | QSAR Modeling | Predict potential anticancer activity based on structural similarity to known kinase inhibitors. | High predicted activity against a specific tyrosine kinase. |

| Molecular Docking | Elucidate the binding mode of the compound in the kinase's ATP-binding pocket. | The chlorophenoxy group forms key hydrophobic interactions, while the aniline (B41778) moiety acts as a hydrogen bond donor. | |

| II. Experimental Synthesis | Ullmann Condensation | Synthesize this compound for biological testing. | Successful synthesis with good yield and purity confirmed by NMR and MS. |

| III. Experimental Validation | Kinase Inhibition Assay | Determine the actual inhibitory activity against the target kinase. | Confirms sub-micromolar IC50 value, validating the in silico prediction. |

| IV. Iterative Refinement | Synthesis of Analogues | Synthesize derivatives with modified substituents to improve potency and selectivity. | A derivative with an additional functional group shows enhanced activity and selectivity. |

High-Throughput Screening Techniques for Chemical Space Exploration

High-Throughput Screening (HTS) is a powerful technology used in pharmaceutical research to rapidly assess the biological or biochemical activity of a large number of compounds. nih.govyoutube.com For a novel compound like this compound, HTS can be employed to explore its chemical space by testing a library of its derivatives against a panel of biological targets. nih.govnih.gov

The core principle of HTS is the use of automation and miniaturized assays to test thousands of compounds in a short period. youtube.comresearchgate.net This allows for the identification of "hits"—compounds that exhibit a desired activity. These hits can then be further investigated and optimized to become lead compounds in a drug discovery program. nih.gov

In the context of this compound, a library of analogues could be synthesized with variations in the substitution patterns on both aromatic rings. This library could then be screened against a panel of protein kinases, as diaryl ether scaffolds are common in kinase inhibitors. nih.govnih.gov The results of such a screen would provide a comprehensive profile of the compound's activity and selectivity across the kinome. nih.gov

Table 2: Illustrative High-Throughput Screening Cascade for this compound Analogues

| Screening Stage | Assay Type | Number of Compounds | Objective | Hypothetical Outcome |

| Primary Screen | Single-concentration kinase assay | >10,000 | Identify initial "hits" with significant inhibition of a target kinase. | 50 compounds show >50% inhibition at 10 µM. |

| Secondary Screen | Dose-response kinase assay | 50 | Determine the potency (IC50) of the primary hits. | 10 compounds have IC50 values below 1 µM. |

| Selectivity Profiling | Panel of related kinases | 10 | Assess the selectivity of the most potent hits against other kinases. | 2 compounds show high selectivity for the target kinase over others. |

| Cell-based Assay | Cell proliferation assay | 2 | Evaluate the cellular activity of the most potent and selective hits. | 1 compound demonstrates potent inhibition of cancer cell growth. |

Emerging Analytical Techniques for Compound Characterization and Quantification

The unambiguous characterization and quantification of this compound and its potential metabolites or degradation products require the use of advanced analytical techniques. The presence of a halogen atom and the potential for positional isomers necessitate methods with high sensitivity and selectivity. chromatographyonline.comtaylorfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. numberanalytics.comjchps.com While standard 1D NMR (¹H and ¹³C) provides basic structural information, 2D NMR techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals, especially in a complex aromatic system. slideshare.netcore.ac.ukyoutube.com These techniques help to establish the connectivity between different parts of the molecule. slideshare.netcore.ac.uk

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for both qualitative and quantitative analysis. ub.edunih.govijpsjournal.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. ijpsjournal.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and generate a characteristic fragmentation pattern, which is useful for structural confirmation and for differentiating it from isomers. purdue.edumagtech.com.cn

Advanced Chromatographic Techniques are essential for separating this compound from complex mixtures, such as biological samples or environmental matrices. researchgate.netmdpi.comresearchgate.net The separation of positional isomers, which can have very similar physical properties, can be particularly challenging and may require specialized chromatographic columns and methods. chromforum.orgchromforum.org Techniques like comprehensive two-dimensional gas chromatography (GC×GC) can offer enhanced separation power for complex samples containing halogenated organic compounds. chromatographyonline.com

Table 3: Application of Advanced Analytical Techniques to this compound

| Technique | Application | Information Gained |